molecular formula C12H12OS B13060958 2-(1-Sulfanylethyl)naphthalen-1-ol

2-(1-Sulfanylethyl)naphthalen-1-ol

Cat. No.: B13060958
M. Wt: 204.29 g/mol
InChI Key: ZOJLOHGLXUPFSX-UHFFFAOYSA-N
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Description

2-(1-Sulfanylethyl)naphthalen-1-ol is a naphthol derivative featuring a sulfanylethyl (-SCH2CH2-) substituent at the 2-position of the naphthalene ring. This compound combines the aromatic hydroxyl group of naphthol with a thioether moiety, imparting unique electronic and steric properties. The sulfhydryl group enhances nucleophilicity and metal-binding capacity, making it relevant in coordination chemistry and drug design.

Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

2-(1-sulfanylethyl)naphthalen-1-ol

InChI

InChI=1S/C12H12OS/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-8,13-14H,1H3

InChI Key

ZOJLOHGLXUPFSX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C2=CC=CC=C2C=C1)O)S

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(1-Sulfanylethyl)naphthalen-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Sulfanylethyl)naphthalen-1-ol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(1-Sulfanylethyl)naphthalen-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions. These interactions can affect various biochemical pathways, although detailed studies are still needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Hydrazone-Based Ligands: (E)-2-((2-Phenylhydrazono)methyl)naphthalen-1-ol

  • Structure: Features a phenylhydrazonomethyl (-CH=N-NHPh) group instead of sulfanylethyl.
  • Synthesis: Prepared via condensation of 2-hydroxy-1-naphthaldehyde with phenylhydrazine in ethanol .
  • Properties : Acts as a bidentate ligand, coordinating metals (Ni²⁺, Cu²⁺, Cd²⁺) through the hydroxyl oxygen and hydrazone nitrogen. Exhibits moderate bioactivity against microorganisms .

Table 1: Key Differences in Metal-Binding Ligands

Property 2-(1-Sulfanylethyl)naphthalen-1-ol (E)-2-((2-Phenylhydrazono)methyl)naphthalen-1-ol
Functional Group -SCH2CH2- -CH=N-NHPh
Coordination Sites Hydroxyl O, thiol S Hydroxyl O, hydrazone N
Metal Complex Stability Likely higher (strong S donor) Moderate (N,O donors)
Bioactivity Not reported in evidence Antimicrobial

Non-Chelating Derivatives: 2-(Morpholinomethyl)naphthalen-1-ol

  • Structure : Substituted with a morpholine-methyl group (-CH2-morpholine).
  • Synthesis : Achieved via reductive amination of 2-hydroxy-1-naphthaldehyde with morpholine using NaBH(OAc)3 .
  • Properties: Lacks chelating ability due to the absence of a strong donor atom. Used in fragment-based drug discovery .

Anticancer Agents: 2-(Furan-2-yl)naphthalen-1-ol Derivatives

  • Structure : Furan-2-yl substituent at the 2-position.
  • Activity : Exhibits potent anti-breast cancer activity (e.g., compound 18: IC50 < 1 µM against MCF-7 cells) .
  • SAR Insights : Activity depends on intramolecular hydrogen bonding and conformational rigidity .

Table 2: Anticancer Activity of Naphthol Derivatives

Compound Structure Bioactivity (IC50) Selectivity
2-(Furan-2-yl)naphthalen-1-ol Furan substituent <1 µM (MCF-7) High selectivity
This compound -SCH2CH2- Not reported Unknown

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